4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Overview
Description
4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline is an organic compound with the molecular formula C15H13BrN2O4 and a molecular weight of 365.18 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro-substituted benzodioxole moiety attached to an aniline structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline involves multiple steps:
Amination: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aniline ring.
These reactions typically require specific reagents and conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Amination: Reduction of the nitro group using hydrogen gas and a palladium catalyst.
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Chemical Reactions Analysis
4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Scientific Research Applications
4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom and the benzodioxole moiety can also participate in various biochemical pathways, affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline include:
- 4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-4-yl)methyl]aniline
- 4-bromo-3-methyl-N-[(5-nitro-1,3-benzodioxol-5-yl)methyl]aniline
- 4-chloro-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
These compounds share similar structural features but differ in the position of the nitro group or the presence of different halogen atoms. The unique combination of substituents in this compound gives it distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-4-11(2-3-12(9)16)17-7-10-5-14-15(22-8-21-14)6-13(10)18(19)20/h2-6,17H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAZRSHBBGUQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168453 | |
Record name | N-(4-Bromo-3-methylphenyl)-6-nitro-1,3-benzodioxole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301193-45-3 | |
Record name | N-(4-Bromo-3-methylphenyl)-6-nitro-1,3-benzodioxole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301193-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-3-methylphenyl)-6-nitro-1,3-benzodioxole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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